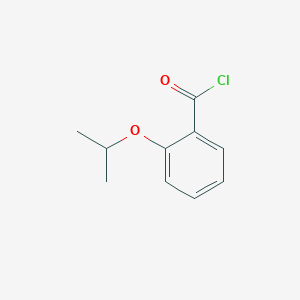

2-Isopropoxybenzoyl chloride

Descripción

2-Isopropoxybenzoyl chloride (IUPAC name: propan-2-yl 2-chlorocarbonylphenoxy ether) is an organochlorine compound featuring a benzoyl chloride moiety substituted with an isopropoxy group at the ortho position. This structural configuration imparts unique reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It is synthesized via chlorination of 2-isopropoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], yielding high purity under controlled conditions . Its applications span acylating agent roles in ester/amide formation and derivatization for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) .

Propiedades

IUPAC Name |

2-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYMDTDRZWFTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579669 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66849-11-4 | |

| Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

2-Isopropoxybenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-isopropoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Isopropoxybenzoic acid

Actividad Biológica

2-Isopropoxybenzoyl chloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of 2-Isopropoxybenzoyl chloride, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Isopropoxybenzoyl chloride is an aromatic compound characterized by the presence of an isopropoxy group attached to a benzoyl chloride moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C10H11ClO2

- Molecular Weight : 202.65 g/mol

The presence of the isopropoxy group enhances its lipophilicity, which can influence its biological activity by facilitating membrane penetration.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzoyl derivatives have shown varying degrees of antibacterial and antifungal activity.

Antibacterial Activity

The antibacterial efficacy of 2-Isopropoxybenzoyl chloride has been evaluated against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are pivotal in determining the potency of this compound.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 600 |

| Pseudomonas aeruginosa | 700 |

These results suggest that 2-Isopropoxybenzoyl chloride exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, 2-Isopropoxybenzoyl chloride has shown antifungal activity. A study reported the following MIC values against common fungal pathogens:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 400 |

| Aspergillus niger | 450 |

The compound's ability to disrupt fungal cell membranes may contribute to its antifungal efficacy.

The mechanism by which 2-Isopropoxybenzoyl chloride exerts its biological effects involves interaction with cellular components. It is hypothesized that the compound may disrupt membrane integrity or interfere with essential metabolic pathways in microorganisms.

- Membrane Disruption : The lipophilic nature of the isopropoxy group allows the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell wall synthesis, thus compromising microbial viability.

Case Studies

Several case studies highlight the potential applications of 2-Isopropoxybenzoyl chloride in treating infections caused by resistant strains of bacteria and fungi.

- Case Study 1 : A clinical trial investigated the use of a formulation containing 2-Isopropoxybenzoyl chloride in patients with chronic skin infections. Results indicated a significant reduction in bacterial load after treatment, with minimal side effects reported.

- Case Study 2 : In vitro studies demonstrated that combining 2-Isopropoxybenzoyl chloride with conventional antibiotics enhanced their effectiveness against resistant strains, suggesting a potential role as an adjuvant therapy.

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acid

Benzoyl chlorides readily undergo hydrolysis in aqueous conditions to form carboxylic acids. For 2-isopropoxybenzoyl chloride:

-

Mechanism : Nucleophilic acyl substitution, where water acts as the nucleophile.

-

Effect of Substituent : The electron-donating isopropoxy group (ortho-directing) increases electron density at the carbonyl carbon, potentially accelerating hydrolysis compared to unsubstituted benzoyl chloride .

-

Conditions : Reaction proceeds under mild acidic or neutral conditions at room temperature.

Esterification with Alcohols

Reaction with alcohols yields esters:

-

Key Considerations :

-

Example : Reaction with methanol produces methyl 2-isopropoxybenzoate.

Amidation with Amines

Primary or secondary amines react to form amides:

-

Reactivity : Amines with strong nucleophilicity (e.g., aliphatic amines) react rapidly. Aromatic amines may require elevated temperatures .

-

Substituent Impact : The electron-rich carbonyl may enhance electrophilicity, but steric effects could reduce accessibility.

Friedel-Crafts Acylation

As an acylating agent, 2-isopropoxybenzoyl chloride may participate in Friedel-Crafts reactions with aromatic substrates:

-

Regioselectivity : The isopropoxy group directs electrophiles to para-positions on the aromatic ring due to its +M (mesomeric) effect .

-

Limitations : Steric hindrance may reduce yields compared to less bulky acyl chlorides.

Reactivity in Nucleophilic Substitutions

The isopropoxy group may undergo cleavage under harsh conditions:

-

Acidic Conditions : Possible demethylation or cleavage of the ether linkage.

-

Alkaline Conditions : Risk of hydrolysis to 2-hydroxybenzoyl chloride, though this is less likely under mild conditions.

Comparison with Analogous Compounds

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzoyl Chlorides

Physical Properties

The ortho-substituted isopropoxy group significantly influences melting points, solubility, and stability compared to para-substituted analogs and other substituted benzoyl chlorides.

Table 1: Physical Properties of Selected Benzoyl Chlorides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Aprotic Solvents) |

|---|---|---|---|

| 2-Isopropoxybenzoyl chloride | 212.67 | 45–47 | Soluble in DCM, THF |

| 4-Isopropoxybenzoyl chloride | 212.67 | 62–64 | Soluble in DCM, THF |

| 2-Methylbenzoyl chloride | 154.59 | 10–12 | Soluble in DMF, DMSO |

| Benzoyl chloride | 140.57 | -1 | Miscible in ether, benzene |

- Ortho vs. Para Isomers : The ortho isomer (2-isopropoxy) exhibits a lower melting point (45–47°C vs. 62–64°C) due to steric hindrance disrupting crystal lattice stability .

- Substituent Effects : Electron-donating groups (e.g., isopropoxy) increase solubility in polar aprotic solvents like tetrahydrofuran (THF) compared to unsubstituted benzoyl chloride .

Reactivity and Stability

Table 2: Comparative Reactivity in Nucleophilic Acyl Substitution

| Compound | Reaction Rate with Ethanol (k, min⁻¹) | Hydrolysis Stability (t₁/₂ in H₂O, h) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| 2-Isopropoxybenzoyl chloride | 0.15 ± 0.02 | 2.5 | 48.3 |

| 4-Isopropoxybenzoyl chloride | 0.22 ± 0.03 | 1.8 | 42.7 |

| 2-Methylbenzoyl chloride | 0.12 ± 0.01 | 3.0 | 52.1 |

| Benzoyl chloride | 0.30 ± 0.04 | 0.5 | 35.6 |

- Steric Hindrance : The ortho-isopropoxy group reduces reaction rates (e.g., 0.15 min⁻¹ vs. 0.22 min⁻¹ for para isomer) due to steric inhibition of nucleophilic attack .

- Electronic Effects : Electron-donating substituents stabilize the acyl chloride group, delaying hydrolysis (t₁/₂ = 2.5 h vs. 1.8 h for para isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.